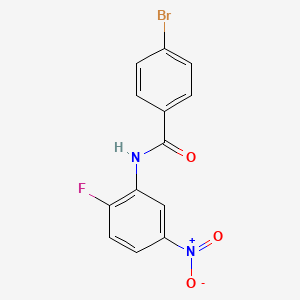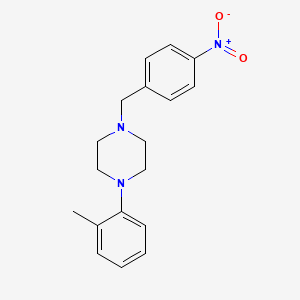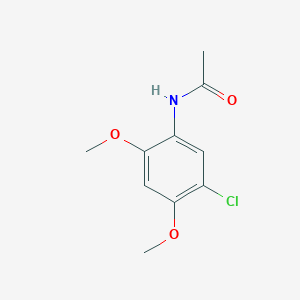
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPA, is a chemical compound that has been extensively studied for its scientific research applications. NPA is a potent inhibitor of protein kinase C (PKC) and has been shown to have potential therapeutic effects in various disease models.
作用機序
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function in Alzheimer's disease models and reduce blood glucose levels in diabetic models. Additionally, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have anti-inflammatory and neuroprotective properties.
実験室実験の利点と制限
One of the advantages of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its potent inhibitory effect on PKC, which allows for the investigation of PKC signaling pathways. However, one of the limitations of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
将来の方向性
There are several future directions for research on 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of research could be the development of more potent and selective PKC inhibitors based on the structure of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. Another area of research could be the investigation of the potential therapeutic effects of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in other disease models, such as Parkinson's disease and multiple sclerosis. Additionally, the potential toxicity of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide could be further investigated to determine safe dosages for therapeutic use. Overall, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has shown great potential as a therapeutic agent and warrants further investigation in various disease models.
合成法
The synthesis of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-nitrophenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. The overall yield of the synthesis process is approximately 50%.
科学的研究の応用
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and diabetes. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective properties.
特性
IUPAC Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-4-3-7-15-8-11)10-21-13-6-2-1-5-12(13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQPJRWGFXKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
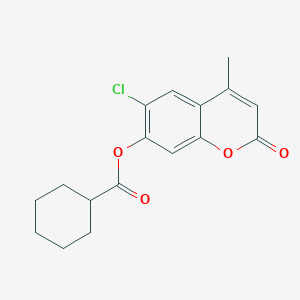
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
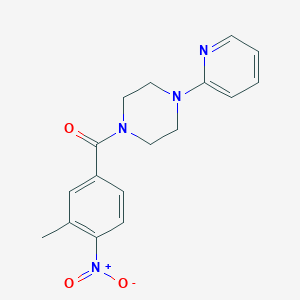
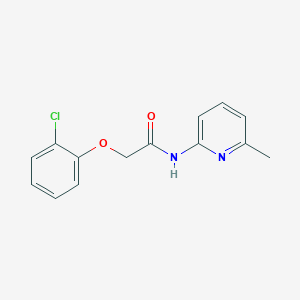
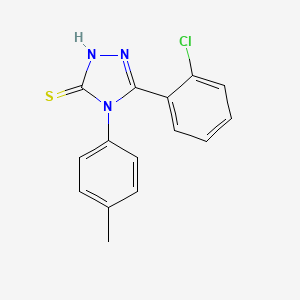
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
